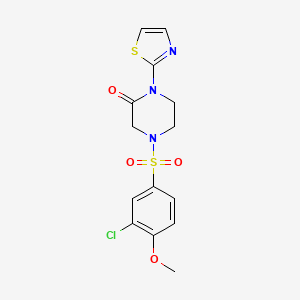

4-((3-Chloro-4-methoxyphenyl)sulfonyl)-1-(thiazol-2-yl)piperazin-2-one

Description

4-((3-Chloro-4-methoxyphenyl)sulfonyl)-1-(thiazol-2-yl)piperazin-2-one is a heterocyclic compound featuring a piperazine-2-one core substituted with a thiazol-2-yl group and a 3-chloro-4-methoxyphenyl sulfonyl moiety. This structure combines a sulfonylpiperazine scaffold with a thiazole ring, a combination observed in compounds with diverse pharmacological activities, including anti-inflammatory and antimicrobial effects . The sulfonyl group enhances metabolic stability and binding affinity to biological targets, while the thiazole ring contributes to π-π interactions in receptor binding .

Synthetic routes for analogous sulfonylpiperazine derivatives typically involve coupling sulfonyl chlorides with piperazine intermediates under basic conditions. For example, pyrimidinyl piperazine derivatives are synthesized via refluxing piperazine precursors with sulfonyl chlorides in ethylene dichloride . Similar methods likely apply to the target compound.

Properties

IUPAC Name |

4-(3-chloro-4-methoxyphenyl)sulfonyl-1-(1,3-thiazol-2-yl)piperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN3O4S2/c1-22-12-3-2-10(8-11(12)15)24(20,21)17-5-6-18(13(19)9-17)14-16-4-7-23-14/h2-4,7-8H,5-6,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFZHBHKSKRDSOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(C(=O)C2)C3=NC=CS3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((3-Chloro-4-methoxyphenyl)sulfonyl)-1-(thiazol-2-yl)piperazin-2-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Synthesis of the Compound

The synthesis of this compound typically involves several key steps:

- Formation of Sulfonyl Chloride : The initial step involves the reaction of 3-chloro-4-methoxybenzenesulfonic acid with thionyl chloride to generate the sulfonyl chloride.

- Nucleophilic Substitution : The sulfonyl chloride is then reacted with thiazole and piperazine derivatives to form the target compound through nucleophilic substitution reactions.

- Purification : The final product is purified using techniques such as recrystallization or chromatography.

Biological Activity

The biological activity of this compound has been explored in various studies, revealing its potential in several therapeutic areas:

Anticancer Properties

Research indicates that compounds containing thiazole and piperazine moieties exhibit significant anticancer activity. For instance, studies have shown that similar thiazole derivatives can inhibit cell growth in various cancer cell lines, including HT29 (colorectal cancer) and Jurkat (leukemia) cells. The presence of the methoxy group in the phenyl ring enhances this activity by improving binding affinity to target proteins involved in cancer progression .

Antimicrobial Activity

Compounds with sulfonamide groups, like the one , have demonstrated antimicrobial properties. The structural characteristics contribute to their ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways. Preliminary data suggest that derivatives of this compound may exhibit activity against both Gram-positive and Gram-negative bacteria .

Anticonvulsant Activity

Thiazole-containing compounds have been studied for their anticonvulsant effects. In particular, modifications to the piperazine structure can lead to enhanced efficacy in seizure models, suggesting a potential application in treating epilepsy .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

- Sulfonyl Group : Enhances solubility and bioavailability.

- Thiazole Moiety : Contributes to pharmacological activity by interacting with various biological targets.

- Methoxy Substitution : Increases lipophilicity, improving cellular uptake.

Case Studies and Research Findings

- Study on Anticancer Activity : A study evaluated a series of thiazole-piperazine derivatives against cancer cell lines. The results indicated that compounds similar to this compound showed IC50 values comparable to established chemotherapeutics like doxorubicin .

- Antimicrobial Screening : Another investigation screened various thiazole derivatives for antimicrobial activity, revealing that certain analogues exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, highlighting their potential as new antibacterial agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Anti-Inflammatory Activity

A key structural determinant for anti-inflammatory activity is the position of substituents on aromatic rings. highlights that para-substituted phenyl derivatives (e.g., 4-methoxyphenyl) exhibit lower ulcer indices (a measure of gastrointestinal toxicity) compared to meta-substituted analogs. By contrast, the most potent compound in -(4-chlorophenyl)-4-(2-(4-(4-methoxyphenyl)thiazol-2-yl)hydrazono)-3-methyl-1H-pyrazol-5(4H)-one, features a para-chloro and para-methoxy arrangement, achieving superior anti-inflammatory activity with reduced toxicity .

Urea-Linked Thiazole-Piperazine Derivatives

describes urea-linked analogs (e.g., compounds 11a–11o) with thiazole and piperazine moieties. While these compounds differ from the target in their urea bridge, they demonstrate how substituents on the phenyl ring influence physicochemical properties. For example:

- Electron-withdrawing groups (e.g., -Cl, -CF₃) increase molecular weight and polarity, as seen in 11c (3-chloro-4-fluorophenyl; MW 518.1) and 11k (4-chloro-3-trifluoromethylphenyl; MW 568.2) .

- Yields remain high (83–89%) regardless of substituents, suggesting robust synthetic protocols for such scaffolds .

Sulfonylpiperazine Derivatives in Drug Design

details sulfonylpiperazine derivatives synthesized via reactions between piperazine and sulfonyl chlorides. These compounds, such as {6-[4-chloro-2-(trifluoromethyl)phenyl]-2-methylpyrimidin-4-yl}[4-(substituted sulfonyl)piperazin-1-yl]methanone (11a–j), share the sulfonylpiperazine motif with the target compound.

Key Data Table: Structural and Functional Comparison

Research Findings and Implications

Substituent Positioning : Para-substituted aromatic rings (e.g., 4-methoxyphenyl) correlate with reduced gastrointestinal toxicity in anti-inflammatory agents . The target compound’s 4-methoxy group may confer similar benefits.

Synthetic Robustness : High yields (>85%) for urea-linked () and sulfonylpiperazine derivatives () suggest reliable methods for scaling production of related compounds.

Electron-Deficient Groups : Chloro and trifluoromethyl substituents enhance target engagement in enzyme inhibitors but may increase molecular weight and polarity, affecting pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.